molecular formula C13H16FN3 B1306358 (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine CAS No. 626209-31-2

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Cat. No. B1306358
M. Wt: 233.28 g/mol
InChI Key: HKHHKORRQXFOGZ-UHFFFAOYSA-N
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Description

2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, commonly referred to as FIPA, is an important organic compound with a wide range of applications in scientific research. FIPA is a versatile molecule that has been used in a variety of contexts, ranging from drug development to lab experiments. In

Scientific Research Applications

Application 1: Fluorescence Dequenching in Cardiovascular Disease Research

Scientific Field

This application falls under the field of Cardiovascular Disease Research .

Summary of the Application

The compound is used in the detection of cellular haem-free soluble Guanylate Cyclase (sGC), which is crucial in cardiovascular disease. The protective NO/sGC/cGMP signalling-pathway is impaired due to a decreased pool of NO-sensitive haem-containing sGC accompanied by a reciprocal increase in NO-insensitive haem-free sGC .

Methods of Application or Experimental Procedures

The method involves fluorescence dequenching, based on the interaction of the optically active prosthetic haem group and the attached biarsenical fluorophor FlAsH. The emission spectrum of haem and FlAsH partly overlap, allowing energy transfer from the fluorophore to the haem, which reduces the intensity of FlAsH fluorescence. Loss of the prosthetic group, e.g., by oxidative stress or by replacement with the haem mimetic BAY 58-2667, prevents the energy transfer, resulting in increased fluorescence .

Results or Outcomes

The increase in fluorescence was due to the loss of the prosthetic haem group. This was corroborated by an observed decrease in NO-induced sGC activity, reduced sGC protein levels, and an increased effect of BAY 58-2667 .

Application 2: Synthesis of Fluorinated Compounds

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“2-Fluorobenzyl chloride” is used in the synthesis of various fluorinated compounds. Fluorinated compounds are of interest in the field of organic chemistry due to their unique properties, such as increased stability and altered reactivity compared to their non-fluorinated counterparts .

Methods of Application or Experimental Procedures

The compound can be used in nucleophilic substitution reactions with various nucleophiles to introduce the 2-fluorobenzyl group into a molecule. The reaction conditions can vary depending on the specific nucleophile and the desired product .

Results or Outcomes

The use of “2-Fluorobenzyl chloride” in the synthesis of fluorinated compounds can lead to a wide range of products with diverse properties. The specific results or outcomes would depend on the exact reaction conditions and the nucleophile used .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHKORRQXFOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

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